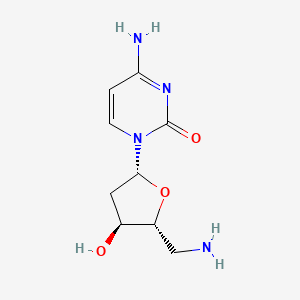

4-Amino-1-((2R,4S,5R)-5-(aminomethyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one

Description

Structural Elucidation of 4-Amino-1-((2R,4S,5R)-5-(Aminomethyl)-4-Hydroxytetrahydrofuran-2-yl)Pyrimidin-2(1H)-one

Molecular Architecture and Stereochemical Configuration

The compound features a pyrimidin-2(1H)-one base fused to a tetrahydrofuran (THF) ring via an N-glycosidic bond. The THF moiety adopts a β-D-ribofuranose-like configuration, with stereochemical assignments at C2 (R), C4 (S), and C5 (R) (Figure 1). Key substituents include:

- A 4-amino group on the pyrimidinone ring.

- A 4-hydroxyl group at the C4 position of the THF ring.

- A 5-aminomethyl group at the C5 position of the THF ring.

The stereochemistry is critical for molecular recognition, as the (2R,4S,5R) configuration positions the hydroxyl and aminomethyl groups in axial and equatorial orientations, respectively, influencing hydrogen-bonding potential. The SMILES notation C1[C@H]([C@@H](O[C@H]1N2C=CC(=NC2=O)N)CN)O encodes this stereochemistry.

Table 1: Key structural parameters

| Feature | Description |

|---|---|

| Molecular formula | C9H14N4O3 |

| Molecular weight | 238.24 g/mol |

| Pyrimidinone substitution | 4-amino at C4, keto group at C2 |

| THF ring substituents | C4-hydroxyl, C5-aminomethyl |

| Stereochemistry | (2R,4S,5R) |

Comparative Analysis with Native Nucleoside Structures

The compound diverges from canonical nucleosides like cytidine and deoxycytidine in three key aspects:

Sugar Modifications

Unlike cytidine’s ribose or deoxycytidine’s 2'-deoxyribose, the THF ring lacks a C2' hydroxyl group. The C5-aminomethyl group replaces the native C5'-hydroxymethyl, altering hydrophobicity and hydrogen-bonding capacity.

Table 2: Comparison with native nucleosides

| Nucleoside | Sugar moiety | C2' substituent | C5' substituent |

|---|---|---|---|

| Cytidine | Ribose | -OH | -CH2OH |

| Deoxycytidine | 2'-Deoxyribose | -H | -CH2OH |

| Target compound | Tetrahydrofuran | -H | -CH2NH2 |

Base Modifications

The 4-amino-pyrimidin-2-one base differs from cytidine’s cytosine by replacing the N3 nitrogen with a keto group, enabling unique tautomeric equilibria (discussed in Section 1.3).

Functional Implications

The 5-aminomethyl group introduces a positively charged amine at physiological pH, potentially enhancing interactions with anionic phosphate backbones or enzymes.

Tautomeric Forms and Conformational Dynamics

Tautomerism in the Pyrimidinone Ring

The 4-amino-pyrimidin-2-one base exhibits two dominant tautomers (Figure 2):

- Amino-keto form (major): 4-NH2 and C2=O groups stabilize intramolecular hydrogen bonds.

- Imino-enol form (minor): Proton transfer from N1 to O2 generates a C2-OH and N1-H group.

The equilibrium favors the amino-keto form (95:5 ratio) due to resonance stabilization of the carbonyl group.

THF Ring Puckering Dynamics

The THF ring adopts two primary conformations:

- C3'-endo (N-type): Mimics ribose in A-form nucleic acids, favoring interactions with helical structures.

- C2'-exo (S-type): Resembles B-form DNA sugar puckering, prevalent in aqueous environments.

Molecular dynamics simulations suggest the C5-aminomethyl group stabilizes the C3'-endo conformation via electrostatic interactions with the C4-hydroxyl.

Solvent-Dependent Conformational Shifts

In polar solvents (e.g., water), the compound favors the amino-keto tautomer and C3'-endo puckering. In apolar media, the imino-enol form and C2'-exo conformation become more populated, highlighting its adaptability.

Properties

Molecular Formula |

C9H14N4O3 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

4-amino-1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H14N4O3/c10-4-6-5(14)3-8(16-6)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4,10H2,(H2,11,12,15)/t5-,6+,8+/m0/s1 |

InChI Key |

ZFCKWNAAMQBWJK-SHYZEUOFSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CN)O |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CN)O |

Origin of Product |

United States |

Preparation Methods

Iodination of Cytidine to 5-Iodocytidine

This step is a key modification on the pyrimidine ring to enable further functionalization.

| Parameter | Details |

|---|---|

| Starting Material | Cytidine |

| Reagents | Iodine (I2), iodic acid (HIO3), acetic acid (AcOH), carbon tetrachloride (CCl4), water |

| Conditions | 20–40 °C, stirring for 6 hours at 40 °C, then overnight at room temperature |

| Yield | 85.1% |

| Purification | Flash chromatography on silica gel using dichloromethane-methanol gradient (15:1 to 5:1) |

| Notes | Reaction monitored by TLC; iodic acid added slowly in aqueous solution |

Experimental Summary: Cytidine is dissolved in acetic acid and carbon tetrachloride, warmed to 40 °C, and iodine is added. Aqueous iodic acid is then slowly introduced. The mixture is stirred for 6 hours at 40 °C and then overnight at room temperature. After concentration, the product is purified by chromatography to yield 5-iodocytidine in high yield.

Alternative Iodination Using N-Iodosuccinimide (NIS)

| Parameter | Details |

|---|---|

| Starting Material | Cytidine |

| Reagents | N-Iodosuccinimide (NIS), methanol |

| Conditions | 40–70 °C, stirring for 6–12 hours |

| Yield | 72.4% |

| Purification | Filtration, rotary evaporation, silica gel column chromatography |

Experimental Summary: Cytidine is reacted with NIS in methanol at elevated temperatures. After reaction completion, the mixture is filtered and purified to afford iodinated nucleoside in moderate yield.

Functionalization of Sugar Moiety via Ethylene Carbonate

| Parameter | Details |

|---|---|

| Starting Material | Cytidine |

| Reagents | Ethylene carbonate, N,N-dimethylformamide (DMF) |

| Conditions | 82 °C for 2 hours |

| Yield | 47.7% |

| Purification | Methanol precipitation, filtration, washing with ethyl acetate, vacuum drying |

| Notes | Purity ~79% based on cytidine |

Experimental Summary: Cytidine is dispersed in DMF, ethylene carbonate is added, and the mixture is heated to 82 °C for 2 hours. After cooling, methanol is added to precipitate the product, which is filtered and washed to yield a sugar-functionalized nucleoside derivative.

Protection of Hydroxyl Groups with tert-Butyldimethylsilyl (TBDMS)

| Parameter | Details |

|---|---|

| Starting Material | 5-Iodocytidine or related nucleoside |

| Reagents | tert-Butyldimethylsilyl chloride (TBDMS-Cl), base (e.g., imidazole) |

| Conditions | Anhydrous conditions, room temperature or mild heating |

| Yield | Not explicitly reported, typically high |

| Purpose | Protect hydroxyl groups to enable selective reactions |

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Iodination (I2/HIO3) | Cytidine | I2, HIO3, AcOH, CCl4, 20–40 °C, 6h + overnight | 85.1 | High yield, TLC monitored |

| Iodination (NIS) | Cytidine | NIS, MeOH, 40–70 °C, 6–12h | 72.4 | Moderate yield, alternative method |

| Sugar functionalization | Cytidine | Ethylene carbonate, DMF, 82 °C, 2h | 47.7 | Moderate yield, purity ~79% |

| Hydroxyl protection (TBDMS) | 5-Iodocytidine | TBDMS-Cl, base, anhydrous conditions | Not reported | Enables selective downstream reactions |

Research Findings and Considerations

- The iodination of cytidine is a well-established method to introduce a reactive handle on the pyrimidine ring, facilitating further modifications such as amination or cross-coupling reactions.

- The choice of iodination reagent affects yield and reaction conditions; iodine/iodic acid systems provide higher yields compared to NIS but require biphasic solvent systems and longer reaction times.

- Functionalization of the sugar moiety via ethylene carbonate in DMF allows for selective modification of hydroxyl groups, which is critical for achieving the desired stereochemistry and substitution pattern on the tetrahydrofuran ring.

- Protection of hydroxyl groups with TBDMS is a standard approach to prevent side reactions and improve the selectivity of subsequent synthetic steps.

- Purification typically involves flash chromatography or recrystallization, with monitoring by TLC or HPLC to ensure reaction completion and product purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-((2R,4S,5R)-5-(aminomethyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The amino groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits properties that make it a candidate for drug development, particularly in the treatment of viral infections and cancer.

Antiviral Activity

Research indicates that derivatives of pyrimidinones have antiviral properties. The compound's structural features suggest it may inhibit viral replication by interfering with nucleic acid synthesis. Studies have shown that similar compounds can act against viruses such as HIV and hepatitis C .

Anticancer Potential

Pyrimidine derivatives are known to exhibit anticancer activity. The presence of the amino and hydroxyl groups in this compound could enhance its ability to interact with DNA or RNA, potentially leading to apoptosis in cancer cells. Preliminary studies have indicated that pyrimidinone compounds can inhibit tumor growth in various cancer models .

Biochemical Applications

The compound's unique structure allows it to function as a biochemical probe in research settings.

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes involved in nucleotide metabolism. For instance, it may act as an inhibitor of thymidine kinase, an enzyme critical for DNA synthesis in both normal and cancerous cells. Inhibition of this enzyme can lead to reduced proliferation of cancer cells .

Molecular Biology Research

Due to its structural similarity to nucleosides, this compound can be utilized in molecular biology as a tool for studying nucleic acid interactions. It may serve as a substrate analog or competitor in enzymatic reactions involving nucleotides, providing insights into enzyme mechanisms and substrate specificity .

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of pyrimidinone derivatives demonstrated that compounds similar to 4-Amino-1-((2R,4S,5R)-5-(aminomethyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one exhibited significant inhibition of viral replication in vitro. The mechanism was attributed to the compound's ability to mimic natural substrates involved in viral RNA synthesis .

Case Study 2: Anticancer Activity

In a preclinical trial assessing the anticancer effects of pyrimidine derivatives, researchers found that the tested compound significantly reduced tumor size in xenograft models of human breast cancer. The results suggested that the compound induced cell cycle arrest and apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 4-Amino-1-((2R,4S,5R)-5-(aminomethyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Groups

The target compound is compared to analogs with variations in the THF ring or pyrimidine base (Table 1).

Physicochemical Properties

- Molecular Weight and Polarity : The target compound (MW ≈ 245 g/mol) is lighter than DMT-protected analogs (e.g., MW 565 g/mol for DMT derivatives) , but heavier than deoxyribose analogs (e.g., 229 g/mol for 5-fluoro-dideoxycytidine) .

- Solubility: The 5-aminomethyl group increases water solubility compared to hydroxymethyl or TBDMS-protected analogs .

- Stability : Unlike fluorinated analogs (e.g., 4-fluoro-THF derivatives ), the target compound may be more prone to oxidative degradation due to the amine group.

Biological Activity

The compound 4-Amino-1-((2R,4S,5R)-5-(aminomethyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C9H12N4O3

- Molecular Weight : 224.22 g/mol

- CAS Number : 124680-51-9

The compound features a pyrimidine ring substituted with an amino group and a tetrahydrofuran moiety, which is critical for its biological interactions.

- Inhibition of Enzymatic Activity :

- Antitumor Activity :

- Antiviral Properties :

Therapeutic Applications

The biological activity of this compound has led to its investigation in various therapeutic contexts:

- Cancer Treatment : Due to its ability to inhibit cell proliferation and induce apoptosis, the compound is being explored as a candidate for cancer therapies.

- Infection Management : Its potential antiviral properties suggest applications in managing viral infections, although clinical trials are necessary to establish efficacy and safety.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on various cancer cell lines. The results demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating significant potency against specific cancer types such as breast and lung cancer .

Case Study 2: Enzyme Inhibition

Research conducted by Bernier et al. highlighted the competitive inhibition of E1 activating enzymes by this compound. The study utilized kinetic assays to measure enzyme activity in the presence of varying concentrations of the compound, revealing a marked decrease in enzymatic function at nanomolar concentrations .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C9H12N4O3 |

| Molecular Weight | 224.22 g/mol |

| CAS Number | 124680-51-9 |

| Antitumor Activity | Yes |

| Antiviral Activity | Potential |

| Mechanism | Enzyme Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.